molecular formula C20H23ClN2O B3952570 1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride

1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride

Cat. No.: B3952570
M. Wt: 342.9 g/mol
InChI Key: IWLOWJOLUDGEEC-UHFFFAOYSA-N
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Description

1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride is a compound that features a carbazole moiety linked to a piperidine ring via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Formation of the Ethanone Bridge: The ethanone bridge is formed through condensation reactions, linking the carbazole and piperidine moieties.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbazole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid derivatives, while reduction may produce secondary amines.

Scientific Research Applications

1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride is unique due to its specific combination of carbazole and piperidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O.ClH/c1-15-8-6-7-13-21(15)14-20(23)22-18-11-4-2-9-16(18)17-10-3-5-12-19(17)22;/h2-5,9-12,15H,6-8,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLOWJOLUDGEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)N2C3=CC=CC=C3C4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride
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1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride
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1-Carbazol-9-yl-2-(2-methylpiperidin-1-yl)ethanone;hydrochloride

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